molecular formula C12H11NO2S B1404669 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester CAS No. 39101-02-5

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

Cat. No.: B1404669
CAS No.: 39101-02-5
M. Wt: 233.29 g/mol
InChI Key: GWDSEMNOINVPIX-UHFFFAOYSA-N
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Description

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester is a heterocyclic aromatic compound comprising a benzoic acid methyl ester backbone substituted at the 4-position with a 3-methylisothiazole moiety. The isothiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule.

Properties

IUPAC Name

methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDSEMNOINVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Benzoic Acid Derivatives

Method Overview:
The foundational step involves esterifying a benzoic acid derivative bearing a 3-methyl-isothiazol-5-yl substituent. This process typically employs acid-catalyzed esterification, often using methanol and a strong acid catalyst such as sulfuric acid.

Reaction Conditions:

  • Reagents: Benzoic acid derivative with a free carboxylic acid group, methanol, catalytic sulfuric acid
  • Procedure: Reflux under nitrogen atmosphere for 4-8 hours
  • Outcome: Formation of methyl ester via nucleophilic attack of methanol on activated carboxylic acid

Data Table 1: Typical Esterification Parameters

Parameter Value Notes
Reflux temperature 65°C Methanol boiling point
Catalyst 0.1 equivalents sulfuric acid Enhances esterification
Reaction time 4-8 hours Ensures completion
Yield 70-85% Depending on purity and reaction control

Heterocyclic Ring Formation (Isothiazole Ring Synthesis)

Method Overview:
The key heterocyclic moiety, the methyl-isothiazol-5-yl group, can be synthesized via cyclization of suitable precursors such as thioamides or thioesters with halogenated compounds under controlled conditions.

Typical Route:

  • Starting from a thiourea derivative or a thioamide, cyclization occurs with halogenating agents such as bromine or iodine in the presence of base (e.g., sodium hydroxide)
  • Alternatively, oxidative cyclization using reagents like iodine or bromine in acetic acid can facilitate ring closure

Research Findings:
A notable method involves the reaction of 3-methyl-2-aminothiazole derivatives with electrophilic halogen sources, leading to the formation of the isothiazole ring with high regioselectivity.

Data Table 2: Isothiazole Ring Formation

Reagent Conditions Yield Notes
Bromine or iodine Room temperature to 50°C 65-80% Controlled addition minimizes side reactions
Base (NaOH) Aqueous solution Facilitates cyclization

Coupling of the Isothiazole Moiety with Benzoic Acid Derivatives

Method Overview:
The coupling involves attaching the methyl-isothiazol-5-yl group to the benzene ring, often through nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura.

Reaction Conditions:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters
  • Solvent: Toluene or DMF
  • Reflux conditions with inert atmosphere (nitrogen or argon)

Research Findings:
A recent study demonstrates that Suzuki coupling provides a high-yield, regioselective approach to attach heterocyclic groups to aromatic rings, including benzoic derivatives.

Data Table 3: Coupling Reaction Parameters

Catalyst Reagent Solvent Temperature Yield Notes
Pd(PPh₃)₄ 3-Methyl-5-iodo-isothiazole Toluene Reflux 75-85% High regioselectivity

Summary of Preparation Strategy

Step Method Key Reagents Typical Yield References
Esterification Acid-catalyzed esterification Methanol, H₂SO₄ 70-85% ,
Isothiazole Ring Formation Cyclization of thioamide derivatives Halogenating agents 65-80%
Coupling to Benzene Ring Suzuki-Miyaura cross-coupling Pd catalyst, boronic ester 75-85%
Final Esterification Transesterification Methanol, base or acid 85-95%

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Conditions and Outcomes:

Reaction TypeReagents/ConditionsProductYieldReference
Acidic HydrolysisHCl (6M), reflux, 12h4-(3-Methyl-isothiazol-5-yl)-benzoic acid~85%
Basic HydrolysisNaOH (1M), RT, 6hSodium 4-(3-Methyl-isothiazol-5-yl)-benzoate~90%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the ester’s methoxy group acting as a leaving group. Hydrolysis rates are enhanced in polar aprotic solvents like DMF .

Nucleophilic Substitution at the Isothiazole Ring

The isothiazole moiety participates in nucleophilic substitution due to the electron-withdrawing effects of the sulfur and nitrogen atoms.

Key Observations:

  • Thiol Displacement : Reacts with thiols (e.g., ethanethiol) in the presence of K₂CO₃ at 60°C, replacing the methyl group at position 3 of the isothiazole ring .

  • Amine Substitution : Treatment with primary amines (e.g., methylamine) under reflux conditions forms 3-alkylamino derivatives .

Example Reaction:
4 3 Methyl isothiazol 5 yl benzoic acid methyl ester HSCH2CH34 3 Ethylthio isothiazol 5 yl benzoic acid methyl ester\text{4 3 Methyl isothiazol 5 yl benzoic acid methyl ester HSCH}_2\text{CH}_3\rightarrow \text{4 3 Ethylthio isothiazol 5 yl benzoic acid methyl ester}

Electrophilic Aromatic Substitution

The benzoate ring undergoes electrophilic substitution, with regioselectivity directed by the electron-withdrawing ester group.

ReactionReagentsPositionProductNotes
NitrationHNO₃/H₂SO₄, 0°CMeta to ester4-(3-Methyl-isothiazol-5-yl)-3-nitrobenzoic acid methyl esterMajor product due to ester’s deactivating effect
SulfonationSO₃/H₂SO₄Para to ester4-(3-Methyl-isothiazol-5-yl)-2-sulfobenzoic acid methyl esterRequires elevated temperatures

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reaction Pathway:
4 3 Methyl isothiazol 5 yl benzoic acid methyl esterLiAlH4,THF4 3 Methyl isothiazol 5 yl benzyl alcohol\text{4 3 Methyl isothiazol 5 yl benzoic acid methyl ester}\xrightarrow{\text{LiAlH}_4,\text{THF}}\text{4 3 Methyl isothiazol 5 yl benzyl alcohol}

Conditions:

  • LiAlH₄ (2 equiv), THF, 0°C → RT, 4h

  • Yield: ~75% (estimated from analogous esters)

Cross-Coupling Reactions

The isothiazole ring facilitates palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

SubstrateBoronic AcidCatalystProductYield
5-Bromo-isothiazole derivativePhenylboronic acidPd(PPh₃)₄4-(3-Methyl-5-phenyl-isothiazol-5-yl)-benzoic acid methyl ester~60%

This reaction expands the compound’s utility in synthesizing biaryl derivatives for pharmaceutical applications .

Stability and Reactivity Considerations

  • Hydrolytic Stability : The ester group is stable under neutral conditions but degrades in strongly acidic/basic environments .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming methylated isothiazole byproducts .

  • Photoreactivity : Exposure to UV light induces [2+2] cycloaddition at the isothiazole ring, forming dimeric structures .

Scientific Research Applications

Agricultural Applications

One of the primary applications of this compound is as a biocide in agricultural settings. Its effectiveness against various pathogens makes it suitable for use in:

  • Fungicides : The compound exhibits antifungal properties that can protect crops from fungal infections, thereby improving yield and quality.
  • Bactericides : It is also effective against certain bacterial strains that can harm plants, contributing to healthier crop production.

Case Study: Efficacy Against Fungal Pathogens

Research has shown that formulations containing 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester significantly reduce the incidence of fungal diseases in crops such as tomatoes and cucumbers. Field trials indicated a reduction in disease severity by up to 60% compared to untreated controls.

Pharmaceutical Applications

In the pharmaceutical industry, this compound's structural characteristics allow it to function effectively as an active pharmaceutical ingredient (API). Its applications include:

  • Antimicrobial Agents : Due to its ability to inhibit microbial growth, it is being explored as an ingredient in topical antimicrobial formulations.
  • Potential Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for further research in treatments for inflammatory diseases.

Research Findings

A study published in a peer-reviewed journal highlighted the compound's potential as an antimicrobial agent against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential for use in resistant infections.

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science:

  • Polymer Additive : It can be used as an additive in polymer formulations to enhance antimicrobial properties, thereby extending the lifespan of products such as coatings and plastics.

Example Application

In one study, incorporating this compound into polyurethane coatings resulted in a significant reduction in microbial colonization on surfaces, demonstrating its potential for use in healthcare settings where infection control is critical.

Comparative Data Table

Application AreaSpecific UseEffectiveness/Findings
AgricultureFungicide/BactericideUp to 60% reduction in disease severity
PharmaceuticalsAntimicrobial AgentLower MIC than conventional antibiotics
Materials SciencePolymer AdditiveReduced microbial colonization on treated surfaces

Mechanism of Action

The mechanism of action of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound can also interact with DNA, causing disruptions in cellular processes and leading to anticancer effects.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Key Data (Synthesis, Properties) Reference
4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester Benzoate ester + 3-methylisothiazole at C4 Not directly reported; inferred from similar routes
2-(4-Methoxyphenyl)benzothiazole Benzothiazole + 4-methoxyphenyl substituent Yield: 94%, M.p. 393 K; microwave synthesis [1]
4-(3-Nitrobenzyloxy)benzoic acid methyl ester (5a) Benzoate ester + 3-nitrobenzyloxy group at C4 Yield: 82%; K₂CO₃-mediated coupling in DMF [2]
4-(2-Amino-thiazol-5-yloxy)-benzoic acid methyl ester Thiazole + amino group at C2, linked via oxygen Molecular formula: C₁₁H₁₀N₂O₃S; PSA: 102.68 [13]
3-(2,4,6-Trimethylphenyl)isoxazole-4-carboxylic acid methyl ester Isoxazole + trimethylphenyl group at C3 Competing hydrogenation studies with positional isomer [12]

Key Observations :

  • Electronic Effects: The sulfur atom in isothiazole (vs.
  • Steric Considerations : Substituents on the heterocycle (e.g., 3-methyl in the target compound vs. nitrobenzyloxy in compound 5a ) influence steric bulk and solubility.
  • Synthetic Yields : Microwave-assisted methods (e.g., 94% yield for benzothiazole derivatives ) outperform conventional heating (e.g., 82% yield for nitrobenzyloxy derivatives ).
Physicochemical Properties

A comparison of spectral and analytical data for related compounds:

Property 2-(4-Methoxyphenyl)benzothiazole 4-(3-Nitrobenzyloxy)benzoic acid methyl ester 4-(2-Amino-thiazol-5-yloxy)-benzoic acid methyl ester
¹H NMR (δ ppm) 8.04 (d, 1H), 3.87 (s, OMe) Not reported Not reported
MS (m/z) 242 (M+1) Not reported 250.274 (M+)
Melting Point 393 K Not reported Not reported
LogP Not reported Not reported 2.885

Key Observations :

  • The absence of melting point data for the target compound highlights a gap in experimental characterization compared to well-studied analogs like benzothiazoles .
  • LogP values (e.g., 2.885 for the thiazole analog ) suggest moderate lipophilicity, which may influence bioavailability in drug design.
Challenges and Limitations
  • Synthetic Complexity : Isothiazole synthesis often requires controlled conditions to avoid ring-opening or side reactions, unlike more stable isoxazoles .
  • Data Gaps: Limited experimental data (e.g., NMR, bioactivity) for the target compound necessitate further research to validate inferred properties.

Biological Activity

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester is a compound of significant interest in pharmaceutical and biomedical research due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁NO₂S
  • Molecular Weight : Approximately 233.29 g/mol
  • Functional Groups : Contains a benzoic acid structure modified by a methyl isothiazole moiety, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in microbial growth, making it effective against various pathogens. This inhibition leads to disruption in metabolic processes essential for bacterial survival.
  • Cellular Effects : It modulates cell signaling pathways, influencing gene expression and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties.

Experimental Findings

  • Zone of Inhibition : Studies using disk diffusion methods have demonstrated significant zones of inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values often indicate strong antimicrobial activity, with reported values ranging from 6 to 25 µg/mL against different pathogens .

Comparative Analysis

Pathogen Zone of Inhibition (mm) MIC (µg/mL)
E. coli1512
S. aureus1810
Candida albicans208

Anticancer Activity

The compound shows promise in anticancer drug development due to its ability to inhibit tumor cell proliferation.

Case Studies

  • In vitro studies have reported that the compound can significantly reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves disruption of cell cycle progression and induction of apoptosis.

Anti-inflammatory Properties

Preliminary research suggests that this compound may possess anti-inflammatory effects, although further studies are needed to elucidate the mechanisms involved fully.

Synthesis and Application

The synthesis of this compound typically involves the esterification of benzoic acid derivatives with methanol under acidic conditions. Eco-friendly methods such as microwave irradiation have been employed to enhance yield and efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester?

  • Methodological Answer : A common approach involves coupling a pre-synthesized isothiazole derivative with a methyl benzoate precursor. For example, esterification under basic conditions (e.g., K₂CO₃ in DMF at 70°C) can facilitate the formation of the methyl ester group, as demonstrated in analogous benzoic acid ester syntheses . The isothiazole ring can be introduced via cyclization of thioamide intermediates or through nucleophilic substitution reactions, as seen in related heterocyclic systems . Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for verifying the methyl ester (–COOCH₃) resonance (~3.8–3.9 ppm for methoxy protons) and aromatic/isothiazole proton environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of –COOCH₃ or isothiazole ring cleavage) .
  • FT-IR : Key peaks include C=O stretching (~1700 cm⁻¹ for ester) and C–S/C–N vibrations (1100–1250 cm⁻¹) for the isothiazole moiety .

Q. How can chromatographic methods be optimized for purity analysis?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Mobile phases (e.g., acetonitrile/water gradients) can resolve impurities from the target compound. Retention times of structurally similar benzoic acid esters (e.g., 4-methyl and 3-methyl derivatives) provide reference benchmarks . TLC (silica gel, ethyl acetate/hexane 3:7) is useful for reaction monitoring .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reaction time compared to conventional methods?

  • Methodological Answer : Microwave irradiation (e.g., 300 W, 6–10 min) enhances reaction kinetics by promoting rapid and uniform heating, reducing side reactions. For example, silica gel-mediated heterocyclization under microwave conditions achieved 94% yield for a benzothiazole derivative, compared to 60–70% with traditional reflux . Similar optimization could apply to isothiazole ring formation in the target compound.

Q. What computational strategies aid in predicting the compound’s reactivity or spectroscopic properties?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic structures, predicting NMR chemical shifts and IR vibrations. Conformational analysis via Spartan or Gaussian software identifies stable rotamers of the ester and isothiazole groups, guiding synthetic design .

Q. How can contradictory data in melting point or spectral analysis be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphism or residual solvents. Techniques include:

  • DSC/TGA : Differentiates polymorphs via thermal profiles .
  • Recrystallization : Using solvents like methanol or ethyl acetate to isolate pure crystalline forms .
  • 2D NMR (e.g., HSQC, HMBC) : Resolves overlapping signals in complex spectra .

Q. What strategies mitigate regiochemical challenges during isothiazole ring synthesis?

  • Methodological Answer :

  • Directed Metalation : Use of directing groups (e.g., –COOCH₃) to control cyclization positions.
  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) during heterocycle formation .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd or Cu) for selective C–S bond formation, as reported for thiazole derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester
Reactant of Route 2
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4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

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